BenchChemオンラインストアへようこそ!

Mcl1-IN-7

Covalent Inhibitor Mcl-1 Binding Affinity Structure-Activity Relationship

Mcl1-IN-7 is a reversible covalent Mcl-1 inhibitor that targets Lys234 via an aryl boronic acid carbonyl warhead, achieving ~91-fold improved potency (IC50 4.2 nM) over non-covalent analogs. Its sustained target engagement enables definitive Mcl-1 dependency studies using Lys234Ala mutant controls and enhanced synergistic apoptotic priming in combination screens. Choose Mcl1-IN-7 for precise, durable Mcl-1 inhibition.

Molecular Formula C36H34BN3O7
Molecular Weight 631.5 g/mol
Cat. No. B13436404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-7
Molecular FormulaC36H34BN3O7
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OCC2=NN(C(=C2C3=CC=CC4=C3N(C(=C4CCCOC5=CC=CC6=CC=CC=C65)C(=O)O)C)C)C)C=O)(O)O
InChIInChI=1S/C36H34BN3O7/c1-22-33(31(38-40(22)3)21-47-25-16-17-30(37(44)45)24(19-25)20-41)29-13-7-12-27-28(35(36(42)43)39(2)34(27)29)14-8-18-46-32-15-6-10-23-9-4-5-11-26(23)32/h4-7,9-13,15-17,19-20,44-45H,8,14,18,21H2,1-3H3,(H,42,43)
InChIKeyMUZZYPOVNNFUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl1-IN-7: A Reversible Covalent Mcl-1 Inhibitor for Apoptosis Research and Targeted Cancer Studies


Mcl1-IN-7 (Compound 11) is a reversible covalent inhibitor of the anti-apoptotic protein Mcl-1 (myeloid cell leukemia-1), a member of the Bcl-2 family that is frequently overexpressed in hematologic malignancies and solid tumors [1]. It covalently targets the non-catalytic lysine side chain (Lys234) of Mcl-1 via an aryl boronic acid carbonyl warhead, a distinct mechanism that confers enhanced potency and sustained target engagement compared to non-covalent Mcl-1 inhibitors [1][2].

Why Generic Substitution Fails for Mcl1-IN-7: The Critical Role of Covalent Target Engagement


Mcl1-IN-7 cannot be interchanged with non-covalent Mcl-1 inhibitors or Bcl-2 family pan-inhibitors because its covalent mechanism directly modifies Lys234 within the BH3-binding groove of Mcl-1, a feature absent in conventional ATP-competitive kinase inhibitors and most BH3-mimetics [1][2]. This covalent bond fundamentally alters the binding kinetics and residence time on target, resulting in a ~91-fold improvement in binding affinity (IC50 = 4.2 nM) relative to its non-covalent parent compound (IC50 = 383 nM) [1][2]. Such a mechanism-driven potency gain is not replicable by simply increasing concentration of a non-covalent analog; it enables sustained Mcl-1 inhibition at lower drug exposure, a critical differentiator for experiments probing Mcl-1 dependency or for combination studies requiring precise temporal control of apoptotic priming [1][2].

Quantitative Evidence for Mcl1-IN-7 Differentiation: Potency, Mechanism, and Target Engagement Data


Covalent Mechanism Drives 91-Fold Improvement in Binding Affinity vs. Non-Covalent Parent

Mcl1-IN-7 (compound 11) exhibits an IC50 of 4.2 nM for Mcl-1 inhibition, representing a ~91-fold enhancement in binding potency compared to its non-covalent parent compound (IC50 = 383 nM) [1]. This quantitative difference is directly attributed to the introduction of an aryl boronic acid carbonyl warhead that forms a reversible covalent bond with Lys234 in the BH3-binding groove of Mcl-1 [1][2].

Covalent Inhibitor Mcl-1 Binding Affinity Structure-Activity Relationship

Superior Biochemical Potency Compared to Non-Covalent Mcl-1 Inhibitor A-1210477

In biochemical assays, Mcl1-IN-7 achieves an IC50 of 4.2 nM for Mcl-1 inhibition [1][2]. In contrast, the well-characterized non-covalent Mcl-1 inhibitor A-1210477 has a reported IC50 of 26.2 nM under similar biochemical conditions . This indicates that Mcl1-IN-7 is approximately 6.2-fold more potent than A-1210477 in direct binding assays.

Mcl-1 Inhibitor Binding Affinity Cross-Compound Comparison

Functional Cellular Activity: Caspase 3/7 Activation in Mcl-1-Dependent MOLP-8 Cells

The covalent binding of Mcl1-IN-7 to Mcl-1 translates into functional pro-apoptotic activity in Mcl-1-dependent MOLP-8 multiple myeloma cells, where it induces caspase 3/7 activation with an IC50 of 75 nM [1][2]. The parent non-covalent compound, in contrast, shows significantly weaker cellular activity, consistent with its 91-fold lower biochemical potency [1].

Cellular Apoptosis Caspase Activation Multiple Myeloma

Defined Target Engagement: Covalent Modification of Lys234 Confirmed by Mutagenesis and Mass Spectrometry

Mcl1-IN-7's mechanism of action is rigorously defined: it forms a reversible covalent bond specifically with Lys234 in the BH3-binding groove of Mcl-1 [1]. This was confirmed through point mutation studies (Lys234Ala abolishes covalent binding) and mass spectrometry experiments demonstrating adduct formation [1]. In contrast, non-covalent Mcl-1 inhibitors (e.g., A-1210477, S63845) rely solely on reversible, non-covalent interactions with the BH3-binding groove and do not engage Lys234 covalently.

Covalent Inhibitor Target Engagement Lysine Covalent Warhead

Optimal Research Applications for Mcl1-IN-7 Based on Evidence-Based Differentiation


Probing Mcl-1 Dependency in Hematologic Malignancies with Enhanced Cellular Potency

Given its ~91-fold improvement in biochemical potency over non-covalent parent compounds [1] and functional activity in Mcl-1-dependent MOLP-8 multiple myeloma cells (caspase 3/7 IC50 = 75 nM) [1][2], Mcl1-IN-7 is optimally suited for dose-response studies in Mcl-1-dependent leukemia, lymphoma, and myeloma cell lines. Its covalent mechanism ensures sustained Mcl-1 inhibition, enabling clearer discrimination of Mcl-1-dependent versus -independent cells in viability assays and apoptosis readouts [1].

Chemical Biology Studies Requiring Defined Lysine Covalent Target Engagement

Mcl1-IN-7's confirmed covalent modification of Lys234 [1] makes it an ideal chemical probe for studies that demand precise target engagement data. Researchers can use Lys234Ala mutant Mcl-1 as a negative control to definitively attribute observed cellular phenotypes to Mcl-1 inhibition, a level of experimental rigor difficult to achieve with reversible non-covalent inhibitors where target engagement is less durable [1].

In Vitro Combination Therapy Screens Targeting Apoptotic Priming

The ~6-fold greater biochemical potency of Mcl1-IN-7 (IC50 = 4.2 nM) compared to the non-covalent inhibitor A-1210477 (IC50 = 26.2 nM) [1][2] positions it as a superior tool for combination screens with Bcl-2 inhibitors (e.g., venetoclax) or Bcl-xL inhibitors. Its covalent binding provides a longer window of Mcl-1 suppression, which may enhance synergistic apoptotic priming when combined with agents that neutralize other pro-survival Bcl-2 family members [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.